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Compound of Interest

Compound Name: 1-Aminopropan-2-ol

Cat. No.: B162767 Get Quote

This guide provides an in-depth overview of the Nuclear Magnetic Resonance (NMR) and

Infrared (IR) spectroscopic data for 1-aminopropan-2-ol. It is intended for researchers,

scientists, and professionals in the field of drug development and chemical analysis. This

document presents quantitative data in tabular format, details the experimental protocols for

data acquisition, and includes visualizations to illustrate key concepts and workflows.

Spectroscopic Data
The following tables summarize the ¹H NMR, ¹³C NMR, and IR spectroscopic data for 1-
aminopropan-2-ol.

Table 1: ¹H NMR Spectroscopic Data for 1-Aminopropan-2-ol

Chemical Shift (δ) ppm Multiplicity Assignment

~3.70 m CH

~2.76 dd CH₂

~2.52 dd CH₂

~2.26 br s NH₂, OH

~1.15 d CH₃
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Solvent: Chloroform-d. Reference: Tetramethylsilane (TMS). Instrument: Varian CFT-20 or

equivalent. Data sourced from SpectraBase and ChemicalBook.[1][2][3]

Table 2: ¹³C NMR Spectroscopic Data for 1-Aminopropan-2-ol

Chemical Shift (δ) ppm Assignment

~67.5 CH

~49.5 CH₂

~22.5 CH₃

Solvent: Chloroform-d. Reference: Tetramethylsilane (TMS). Instrument: Varian CFT-20 or

equivalent. Data sourced from SpectraBase and ChemicalBook.[2][4]

Table 3: IR Absorption Data for 1-Aminopropan-2-ol

Wavenumber (cm⁻¹) Functional Group Description

3350-3100 O-H, N-H

Broad, strong absorption due

to alcohol and amine

stretching

2960-2850 C-H Alkane stretching

~1590 N-H Amine bending (scissoring)

~1460 C-H Alkane bending

~1130 C-O Alcohol stretching

~1080 C-N Amine stretching

Sample Preparation: Neat (Attenuated Total Reflectance - ATR). Instrument: FT-IR

Spectrometer (e.g., Bruker Tensor 27). Data sourced from NIST WebBook and PubChem.[5][6]
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The following are generalized protocols for obtaining NMR and IR spectra of 1-aminopropan-
2-ol.

2.1 Nuclear Magnetic Resonance (NMR) Spectroscopy

Sample Preparation: A solution of 1-aminopropan-2-ol is prepared by dissolving

approximately 5-25 mg of the neat compound in about 0.5-0.7 mL of a deuterated solvent

(e.g., Chloroform-d, D₂O) in a standard 5 mm NMR tube. A small amount of a reference

standard, such as tetramethylsilane (TMS), may be added.

Instrumentation: The NMR spectra are acquired on a high-resolution NMR spectrometer,

such as a Varian CFT-20 or a modern Bruker Avance instrument, typically operating at a

proton frequency of 300 MHz or higher.

Data Acquisition:

¹H NMR: A standard one-pulse experiment is performed. Key parameters include a 30-45°

pulse angle, a relaxation delay of 1-2 seconds, and the acquisition of 16-64 scans.

¹³C NMR: A proton-decoupled experiment is typically used to simplify the spectrum. Key

parameters include a 30-45° pulse angle, a relaxation delay of 2-5 seconds, and the

acquisition of a larger number of scans (e.g., 1024 or more) to achieve a good signal-to-

noise ratio.

Data Processing: The raw data (Free Induction Decay - FID) is Fourier transformed, phase-

corrected, and baseline-corrected to obtain the final spectrum. Chemical shifts are

referenced to the solvent peak or TMS.

2.2 Infrared (IR) Spectroscopy

Sample Preparation (ATR-IR): For Attenuated Total Reflectance (ATR) IR spectroscopy, a

small drop of neat 1-aminopropan-2-ol is placed directly onto the ATR crystal (e.g., diamond

or zinc selenide). The crystal is then cleaned with a suitable solvent (e.g., isopropanol) after

the measurement. This technique requires minimal sample preparation.[5]

Instrumentation: The IR spectrum is recorded using a Fourier Transform Infrared (FT-IR)

spectrometer, such as a Bruker Tensor 27.[5]
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Data Acquisition: The spectrum is typically acquired over the range of 4000-400 cm⁻¹. A

background spectrum of the clean ATR crystal is recorded first and automatically subtracted

from the sample spectrum. A number of scans (e.g., 16-32) are co-added to improve the

signal-to-noise ratio.

Data Processing: The resulting interferogram is Fourier transformed to produce the final IR

spectrum, which is typically plotted as transmittance or absorbance versus wavenumber

(cm⁻¹).

Visualizations
3.1 Molecular Structure and Spectroscopic Correlation
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Caption: General workflow for NMR and IR spectroscopic analysis.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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To cite this document: BenchChem. [A Technical Guide to the Spectroscopic Data of 1-
Aminopropan-2-ol]. BenchChem, [2025]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b162767#spectroscopic-data-of-1-aminopropan-2-ol-
nmr-ir]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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